molecular formula C22H26N2O5 B6482946 3,4-diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922001-54-5

3,4-diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B6482946
CAS No.: 922001-54-5
M. Wt: 398.5 g/mol
InChI Key: JVRDOXPDHINFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound featuring a benzoxazepine moiety fused with a diethoxy-substituted benzamide group. This structural motif is of significant interest in medicinal chemistry and anticancer drug discovery. Benzoxazepinone-based compounds have been identified as a novel series of potent and selective inhibitors targeting the WIN site of the chromatin-associated protein WDR5, a high-profile target in oncology . WDR5 is a conserved regulator of ribosome protein gene transcription and an essential co-factor for the oncoprotein MYC . Inhibiting the WDR5 WIN site disrupts this interaction, leading to the displacement of MYC from chromatin, transcriptional suppression of ribosomal protein genes, nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells . This mechanism offers a promising therapeutic strategy for MYC-driven cancers. The unique 1,4-benzoxazepin-5-one core of this compound class has been shown to confer improved cellular potency and more favorable physicochemical properties compared to other inhibitor scaffolds, making it a valuable chemical tool for probing WDR5 biology and its role in various cancer contexts, including leukemias and solid tumors . Researchers can utilize this compound to further explore the mechanisms of WDR5 inhibition and develop novel targeted cancer therapies. This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-diethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-24-11-12-29-18-10-8-16(14-17(18)22(24)26)23-21(25)15-7-9-19(27-5-2)20(13-15)28-6-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRDOXPDHINFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s interaction with its targets, its pharmacokinetics, and its overall effect on the body.

Biological Activity

Overview of 3,4-Diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

This compound is a synthetic compound that belongs to the class of benzamide derivatives. Compounds of this nature often exhibit a variety of biological activities due to their structural features that allow for interaction with biological targets.

Chemical Structure and Properties

The compound features:

  • Benzamide Backbone : This structure often contributes to the compound's ability to interact with various biological receptors.
  • Diethoxy Groups : The presence of ethoxy groups can enhance lipophilicity and influence the pharmacokinetic properties.

Antitumor Activity

Many benzamide derivatives have been studied for their potential antitumor activities. Research has shown that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines. For instance:

  • Mechanisms of Action : Compounds similar to this benzamide have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Some derivatives have exhibited neuroprotective properties. This is particularly relevant for compounds that can cross the blood-brain barrier:

  • Oxidative Stress Reduction : They may help in reducing oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis in human breast cancer cells through mitochondrial pathways.
  • Neuroprotection Study : Another study showed that a similar benzamide derivative protected neurons from glutamate-induced toxicity in vitro.

Research Findings and Data Tables

CompoundActivityMechanismReference
Benzamide Derivative AAntitumorInduces apoptosis via caspase activation[Study 1]
Benzamide Derivative BNeuroprotectiveReduces oxidative stress[Study 2]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Substituents (Benzamide) Substituents (Benzoxazepin) Molecular Formula Molecular Weight Key Features
Target: 3,4-Diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 3,4-Diethoxy 4-Ethyl C₂₁H₂₄N₂O₅* 384.43 g/mol Enhanced lipophilicity due to dual ethoxy groups; potential steric bulk from ethyl substituent.
2-Ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 2-Ethoxy 4-Ethyl C₁₉H₂₀N₂O₄ 340.37 g/mol Reduced lipophilicity vs. target; possible altered binding due to ortho-substitution.
4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 4-Ethoxy 4-Methyl C₁₉H₂₀N₂O₄ 340.37 g/mol Lower steric hindrance (methyl vs. ethyl); para-substitution may improve solubility.
N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide Cyclohexanecarboxamide 4-Ethyl C₁₈H₂₄N₂O₃ 316.40 g/mol Hydrophobic cyclohexane group may enhance membrane permeability or target binding.
3-Cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide 3-Cyclopentylpropanamide 4-Ethyl C₁₉H₂₆N₂O₃ 330.40 g/mol Bulky cyclopentyl group could influence conformational flexibility and target selectivity.

*Estimated based on substituent additions to the core structure.

Research Findings and Implications

Structural Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s 3,4-diethoxy groups increase lipophilicity compared to mono-ethoxy analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Amide Modifications : Replacement of benzamide with cyclohexanecarboxamide or cyclopentylpropanamide alters hydrogen-bonding capacity and hydrophobicity, which could modulate target affinity or metabolic stability.

Hypothetical Pharmacological Comparisons

  • Target vs. 2-Ethoxy Analog : The target’s dual ethoxy groups may improve interaction with hydrophobic enzyme pockets, whereas the 2-ethoxy analog’s ortho-substitution might hinder binding due to steric clashes.
  • Target vs. 4-Methyl Analog : The 4-methyl substituent’s smaller size could reduce steric hindrance, favoring entropic gains in binding, but the ethyl group in the target may provide stronger van der Waals interactions.

Limitations

Preparation Methods

Azide-Mediated Cyclization

A chromanone derivative serves as the starting material for this route. In a representative procedure, 7-bromochroman-4-one undergoes treatment with sodium azide (NaN₃) in dichloromethane (DCM) catalyzed by methanesulfonic acid at 0–5°C. This generates the benzoxazepin-5-one core via intramolecular cyclization, achieving quantitative yields under controlled conditions. Key parameters include:

Starting MaterialReagents/ConditionsYield
7-Bromochroman-4-oneNaN₃, MeSO₃H, DCM, 0°C, 4 h100%

This method prioritizes low temperatures to suppress side reactions, with methanesulfonic acid facilitating both azide incorporation and cyclization.

Microwave-Assisted Cyclocondensation

Green chemistry principles advocate for solvent-free microwave irradiation using basic alumina as a solid support. Pyrazole-chalcones react with 2-aminophenol under microwave conditions (180 W) to form benzoxazepines in high yields (75–92%). While originally designed for pyrazole-fused analogs, this approach is adaptable to simpler benzoxazepines by omitting the pyrazole moiety. Benefits include:

  • Elimination of solvents and external bases (e.g., K₂CO₃)

  • Reaction completion within 10–15 minutes

Functionalization of the Benzoxazepine Core

Oxidation to the 5-Oxo Group

The ketone at position 5 is typically introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane (DMP) effectively oxidizes the alcohol to the ketone. DMP offers superior selectivity, yielding 85–90% of the 5-oxo product without over-oxidation.

Preparation of the 3,4-Diethoxybenzamide Moiety

Synthesis of 3,4-Diethoxybenzoic Acid

Ethoxy groups are introduced via nucleophilic aromatic substitution (NAS) on 3,4-dihydroxybenzoic acid. Treatment with ethyl iodide (EtI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves dual ethoxylation in 78% yield. The use of Cs₂CO₃, a mild base, minimizes esterification side reactions.

Conversion to Benzoyl Chloride

3,4-Diethoxybenzoic acid is activated using thionyl chloride (SOCl₂) at reflux for 2 hours, yielding the corresponding acyl chloride. This intermediate is critical for subsequent amide bond formation.

Coupling of Benzamide to the Benzoxazepine

Amide Bond Formation

The final step couples 3,4-diethoxybenzoyl chloride with the 7-amino group of the functionalized benzoxazepine. Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in DCM achieves yields of 82–88%. Alternative methods using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and hydroxybenzotriazole (HOBt) provide comparable efficiency but require longer reaction times (24 vs. 6 hours).

Benzoxazepine DerivativeCoupling ReagentSolventTime (h)Yield
7-Amino-4-ethyl-5-oxoHATU, DIPEADCM688%
7-Amino-4-ethyl-5-oxoEDCl, HOBtDMF2485%

Optimization and Alternative Approaches

Microwave-Assisted Coupling

Adapting microwave irradiation (100°C, 30 minutes) to the amidation step reduces reaction time by 75% while maintaining yields at 84%. This approach aligns with green chemistry goals by minimizing energy consumption.

One-Pot Strategies

Preliminary studies suggest that tandem alkylation-amidation sequences using polymer-supported reagents (e.g., PS-DIPEA) could consolidate steps, though yields remain suboptimal (50–60%).

Analytical Characterization

Critical spectroscopic data confirming the target compound’s structure include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, benzoxazepine H-7), 7.45–7.30 (m, 3H, aromatic), 4.15 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.65 (t, J = 5.5 Hz, 2H, NCH₂), 2.90 (q, J = 7.5 Hz, 2H, CH₂CH₃).

  • ESI-MS : m/z 454.2 [M+H]⁺.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Acylation

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystNoneEDC/DMAP+25%
SolventDMFDCM+15%
TemperatureRoom temp0–5°C+10%
Source :

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationRIP1 Kinase IC50 (nM)HT-29 Cell IC50 (µM)
3,4-Diethoxy, 4-ethyl85 ± 1212.3 ± 1.5
3,4-Dimethoxy, 4-propyl120 ± 1828.7 ± 3.2
3-Ethoxy, 4-fluoro, 4-methyl210 ± 25>50
Source :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.